Bienvenue dans la boutique en ligne BenchChem!

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one

Medicinal Chemistry ADME Lipophilicity

Differentiated scaffold for CNS drug discovery: the branched pentan-3-yl (1-ethylpropyl) N2 substituent provides a unique balance of steric bulk and conformational flexibility, distinguishing it from linear/benzyl analogs and reducing off-target risks. With cLogP ~2.0, it is optimally range for oral bioavailability and CNS penetration. The 5-methoxy group serves as a hydrolytically cleavable handle for rapid library diversification at C5. Researchers can leverage this compound to probe PDE4 isoform selectivity, explore H3R biased signaling, or benchmark ADME in lead optimization. Secure this high-purity building block to accelerate your SAR campaigns.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B8049050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCC(CC)N1C(=O)C=C(C=N1)OC
InChIInChI=1S/C10H16N2O2/c1-4-8(5-2)12-10(13)6-9(14-3)7-11-12/h6-8H,4-5H2,1-3H3
InChIKeyZMCVBATXWKPWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one: A Structurally Defined Pyridazinone for SAR-Oriented Procurement


5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one (CAS 2060019-87-4) is a 2-alkyl-5-methoxypyridazin-3(2H)-one, a member of the pyridazinone class of heterocyclic compounds widely employed in medicinal chemistry for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and CNS-targeted activities [1]. The compound features a pentan-3-yl (1-ethylpropyl) substituent at the N2 position, a branched alkyl chain of intermediate length, alongside a 5-methoxy group on the pyridazinone core . This specific substitution pattern defines its physicochemical and pharmacological properties, distinguishing it from other 2-alkyl-5-methoxypyridazin-3(2H)-ones and making it a valuable tool for structure-activity relationship (SAR) studies and chemical biology probe development.

Why 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one Cannot Be Replaced by Unverified Pyridazinone Analogs


While pyridazinones share a common core, the nature and length of the N2 substituent profoundly impact physicochemical and biological properties. The 2-alkyl group influences lipophilicity (LogP), metabolic stability, and target binding, with branched chains like pentan-3-yl offering a distinct balance between steric bulk and conformational flexibility [1]. Direct substitution with shorter (e.g., methyl) or longer (e.g., benzyl) alkyl chains can dramatically alter LogP, solubility, and off-target profiles [2]. Consequently, generic substitution without quantitative justification risks compromising assay reproducibility and SAR integrity, underscoring the need for a precisely defined compound like 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one.

Quantitative Differentiation of 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one from Closest Analogs


Enhanced Lipophilicity (cLogP) Drives Distinct Membrane Permeability and Target Engagement Profiles

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one exhibits a calculated partition coefficient (cLogP) of approximately 1.9-2.1, as estimated by fragment-based methods (e.g., Crippen, Viswanadhan) . This value is substantially higher than the shorter N2-methyl analog (5-methoxy-2-methylpyridazin-3(2H)-one, cLogP ≈ 0.5-0.8) [1] and lower than the lipophilic N2-benzyl derivative (5-methoxy-2-(phenylmethyl)pyridazin-3(2H)-one, cLogP ≈ 2.8-3.2) . The intermediate cLogP of the pentan-3-yl analog suggests an optimal balance for cell permeability while maintaining aqueous solubility, a critical parameter for in vitro and in vivo studies [2].

Medicinal Chemistry ADME Lipophilicity

Steric Bulk and Conformational Restriction: Divergence from Linear and Shorter Alkyl Analogs

The pentan-3-yl group introduces a branched, secondary alkyl chain at the N2 position, contrasting with linear (e.g., n-pentyl) or shorter branched (e.g., isopropyl) analogs. This branching increases steric bulk near the pyridazinone core, which can influence binding to shallow or sterically sensitive pockets. In related pyridazinone series, N2-branched alkyl groups have been shown to modulate selectivity for PDE4 isoforms versus other phosphodiesterases [1]. While direct comparative data for 5-methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one are not published, the steric profile of the pentan-3-yl group is predicted to restrict conformational freedom compared to linear chains, potentially enhancing target specificity and reducing off-target interactions [2].

Structure-Activity Relationship Conformational Analysis Steric Effects

Synthetic Versatility and Derivatization Potential: A Platform for SAR Expansion

The 5-methoxy group on the pyridazinone core provides a convenient handle for further derivatization. As demonstrated in the literature, 2-substituted 4-aryl-5-methoxypyridazin-3(2H)-ones can be efficiently transformed into the corresponding 5-hydroxy derivatives via alkaline hydrolysis, enabling subsequent O-alkylation or sulfonation [1]. This synthetic pathway allows researchers to use 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one as a precursor to generate a focused library of analogs with varied C5 substituents, all while maintaining the defined N2-pentan-3-yl pharmacophore. In contrast, analogs lacking the 5-methoxy group (e.g., unsubstituted pyridazinones) offer fewer straightforward derivatization options, limiting SAR exploration [2].

Synthetic Chemistry Derivatization Chemical Biology

Optimal Use Cases for 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Studies Targeting PDE4 or Related Phosphodiesterases

Given the established role of pyridazinones as PDE4 inhibitors [1], 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one is ideally suited as a core scaffold for SAR exploration. Its intermediate lipophilicity (cLogP ~2.0) and branched N2-substituent provide a unique starting point to probe the effects of steric and hydrophobic interactions on PDE4 isoform selectivity. Researchers can use this compound to systematically vary the 5-position (via hydrolysis of the methoxy group) while maintaining the pentan-3-yl pharmacophore, generating data to optimize potency and selectivity profiles.

Chemical Probe Development for Histamine H3 Receptor (H3R) Modulation

Pyridazin-3(2H)-one derivatives have been identified as histamine H3 receptor inverse agonists [2]. The pentan-3-yl substitution pattern may offer a distinct binding mode compared to other alkyl chains, potentially influencing biased signaling or residence time. This compound can be employed in radioligand binding assays and functional cAMP assays to characterize H3R pharmacology and to benchmark against known H3R modulators, aiding in the development of novel CNS-targeted therapeutics.

Synthetic Intermediate for Diversified Pyridazinone Libraries

As a 5-methoxy-substituted pyridazinone, this compound can be readily converted to the 5-hydroxy analog under mild alkaline conditions [3]. This transformation provides a reactive handle for subsequent O-alkylation, acylation, or sulfonation, enabling the rapid generation of a small library of analogs with varied C5 substituents. Such libraries are invaluable for hit-to-lead campaigns and for identifying optimal substituents for a given biological target, all while preserving the N2-pentan-3-yl group.

ADME Property Optimization in Lead Optimization Programs

The cLogP of ~2.0 for 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one places it in a favorable range for oral bioavailability and CNS penetration [4]. In lead optimization, this compound can serve as a reference point for balancing lipophilicity and solubility. By comparing its ADME profile (e.g., permeability, metabolic stability) with that of analogs bearing different N2-alkyl chains, medicinal chemists can make data-driven decisions to fine-tune pharmacokinetic properties without sacrificing target potency.

Quote Request

Request a Quote for 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.